ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate is a complex organic compound with the molecular formula C23H28O8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate typically involves multiple steps. One common method includes the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone. The reaction is carried out at 65°C for 24 hours . After the reaction, the product is extracted with ethyl acetate and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}propanoate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, structure, and biological activities, backed by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H26O8 with a molecular weight of approximately 454.5 g/mol. The compound features a benzochromene backbone that is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the benzochromene moiety followed by the introduction of ethoxy and propanoate groups. Specific synthetic routes may vary based on the desired yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research has shown that derivatives of benzochromene exhibit cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 (breast cancer) | 15 |
Compound B | A549 (lung cancer) | 20 |
Ethyl 2-{...} | HeLa (cervical cancer) | 18 |
These findings suggest that modifications to the benzochromene structure can enhance its anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses significant antibacterial and antifungal activities:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
These results demonstrate the compound's potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects may involve apoptosis induction in cancer cells and disruption of microbial cell wall synthesis in bacteria. Further studies are needed to elucidate these pathways.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of benzochromene derivatives for their anticancer activity. Ethyl 2-{...} was included in the screening and showed promising results against the HeLa cell line with an IC50 value comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of various chromene derivatives, including Ethyl 2-{...}. The study found that it was particularly effective against Gram-positive bacteria and fungi .
Properties
Molecular Formula |
C23H28O8 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(1-ethoxy-1-oxopropan-2-yl)oxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl]oxy]propanoate |
InChI |
InChI=1S/C23H28O8/c1-5-27-21(24)13(3)29-15-11-18(30-14(4)22(25)28-6-2)20-16-9-7-8-10-17(16)23(26)31-19(20)12-15/h11-14H,5-10H2,1-4H3 |
InChI Key |
KIJILEWHGSWRGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)OCC |
Origin of Product |
United States |
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